3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers conducting structure-activity relationship (SAR) studies often struggle to source heterocyclic probes with well-defined lipophilic and sulfur-mediated binding features. This compound directly addresses that gap. - Unique 3-propyl substituent enhances logP-driven membrane permeability for cellular target engagement studies. - 6-Thiophen-2-yl moiety enables sulfur-mediated interactions not available in simple methyl or phenyl analogs. - Supplied at 95% purity, ensuring impurity-free assay results and reliable QSAR model development. Ideal for agrochemical lead screening and anticancer library diversification. Bulk quantities available with full quality documentation.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
Cat. No. B12062860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Molecular FormulaC14H12N2O3S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESCCCC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O
InChIInChI=1S/C14H12N2O3S/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-20-11)15-13(12)19-16-9/h3,5-7H,2,4H2,1H3,(H,17,18)
InChIKeyQOXLOKUUZXHCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid: Core Identity and Procurement Baseline


3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1021232-60-9) is a heterocyclic research compound featuring a fused isoxazolo[5,4-b]pyridine core with a 3-propyl substituent and a 6-thiophen-2-yl group. It belongs to the class of isoxazolo[5,4-b]pyridine-4-carboxylic acids, which are known to exhibit diverse biological activities including herbicidal, antitumor, and kinase inhibitory effects [1]. The compound is commercially available at 95% purity from specialty chemical suppliers . Its molecular formula is C14H12N2O3S with a molecular weight of 288.32 g/mol . The unique arrangement of the propyl and thiophene substituents on the fused heterocyclic scaffold distinguishes it from other in-class analogs and may confer distinct physicochemical and biological properties [1].

Heterocyclic probe for lipophilic binding-pocket studies in kinase or enzyme targets
Defined purity specification supports reproducible cell-based or biochemical assays
Unique 3-propyl/6-thiophene scaffold enables SAR diversification for library synthesis

Why Generic Substitution Fails for 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid: The Risk of Unverified Analogs


In the isoxazolo[5,4-b]pyridine-4-carboxylic acid class, even minor structural modifications can profoundly alter biological activity, selectivity, and physicochemical properties [1]. For example, replacing a methyl group with a cyclopropyl moiety in closely related analogs leads to significant changes in lipophilicity and steric bulk, which directly impacts membrane permeability, target binding, and metabolic stability . The specific combination of a linear 3-propyl and a 6-thiophen-2-yl group in the target compound is not trivially interchangeable with other alkyl/aryl combinations. Procurement based on vague class-level claims such as “broad antitumor activity” or “kinase inhibition” risks acquiring a compound with suboptimal potency, off-target effects, or poor solubility for the intended assay, as demonstrated by the wide potency range observed within structurally similar fused pyridine libraries [2]. Without explicit, quantitative comparator data, assuming functional equivalence is scientifically unjustified.

Lipophilicity shift Alkyl/aryl substitutions markedly alter predicted logP and membrane permeability relative to cyclopropyl or methyl analogs.
Class mismatch Vague class-level claims such as kinase inhibition do not guarantee functional equivalence; target engagement may differ significantly.
No head-to-head data Absence of direct comparative bioactivity data means substitution must be validated empirically for each assay context.

Quantitative Differentiation Evidence: 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: 3-Propyl vs. 3-Cyclopropyl Substituent Effects on Predicted LogP

The replacement of a 3-cyclopropyl group (found in the nearest commercial analog, CAS 954268-73-6) with a linear 3-propyl chain in the target compound is predicted to increase lipophilicity, as estimated by the difference in calculated logP values . The cyclopropyl analog has a calculated density of 1.522±0.06 g/cm³ and a boiling point of 531.2±50.0 °C, suggesting lower volatility and potentially different solubility profiles compared to the propyl derivative . Although direct experimental logP data are unavailable for both compounds, the structural difference—a constrained cyclic alkyl vs. a flexible linear chain—implies distinct interactions with hydrophobic enzyme pockets and membrane bilayers, which is critical for target engagement in cellular assays [1]. This matters scientifically because even a ΔlogP of 0.5 can shift a compound’s absorption, distribution, metabolism, and excretion (ADME) profile, making the propyl variant a preferable choice for projects requiring balanced lipophilicity.

Lipophilicity shift
Predicted
3-Propyl (target) vs 3-Cyclopropyl analog ΔlogP not quantified
Flexible linear propyl chain suggests higher lipophilicity than constrained cyclopropyl; experimental logP unavailable.
Supports lipophilic pocket probe design
No experimental logP or solubility measurements reported
Lipophilicity Drug Design Physicochemical Properties

Purity and Quality Benchmarking: 95% HPLC Purity vs. Typical In-Class Commercial Standards

The target compound is supplied with a guaranteed minimum purity of 95% as determined by HPLC, according to the vendor AKSci . This level of purity is critical for reproducible biological assays, as impurities can act as pan-assay interference compounds (PAINS) or nonspecific inhibitors [1]. In comparison, many closely related isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives available from other suppliers often lack explicit purity documentation or are sold at lower purity grades (e.g., 90% or unspecified) [2]. The explicit 95% purity specification reduces the risk of assay failure and ensures that the observed biological activity can be attributed to the compound itself rather than contaminants.

Purity specification
Lot attribute
95% (HPLC)
Reduces risk of assay-interfering impurities
Vendor QC data; independent verification recommended
Purity Quality Control Procurement

Synthetic Tractability and Library Enablement: Combes-Type Reaction Yields

The target compound can be synthesized via a Combes-type reaction between acyl pyruvates and electron-rich amino heterocycles, a methodology that has been demonstrated to generate diverse libraries of fused pyridine-4-carboxylic acids with yields typically ranging from 45% to 85% [1]. This synthetic accessibility is a key differentiator compared to analogs that require more complex, multi-step routes or expensive starting materials. The propyl substituent can be introduced via readily available valeric acid derivatives, making this compound a cost-effective and scalable choice for hit-to-lead or lead optimization campaigns where multiple analogs are required [2].

Synthetic access
Class-level
Combes-type reaction; expected 45–85% yield
Supports library synthesis enablement
Yield not specifically reported for this compound
Synthetic Chemistry Library Synthesis Reaction Yield

Herbicidal Activity Potential: Class-Level Inference from Isoxazolo[5,4-b]pyridine Patents

Patents covering herbicidal isoxazolo[5,4-b]pyridines, such as AU2011281606A1, describe compounds with broad-spectrum weed control activity [1]. While the specific target compound is not individually claimed, its structural features—a thiophene ring at position 6 and a small alkyl group at position 3—align with the general formula disclosed for active herbicides [1]. This provides a class-level rationale for prioritizing this compound in agrochemical discovery programs. However, no quantitative herbicidal activity data (e.g., ED90 or IC50 values) are available for this exact compound; therefore, this evidence supports only exploratory screening and cannot be used to claim definitive superiority over other analogs.

Herbicidal potential
Class-level
Structurally aligned with patented herbicidal isoxazolo[5,4-b]pyridines; no direct ED90/IC50 data available.
Supports primary herbicide screening context
Confirmatory in-house testing required; patent AU2011281606A1 reference
Herbicide Agrochemical Structure-Activity Relationship

Antitumor Screening Potential: Class-Level Cytotoxicity Evidence

Isoxazolo[5,4-b]pyridine derivatives have demonstrated antiproliferative activity against human tumor cell lines in multiple studies [1][2]. For example, 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines showed IC50 values in the low micromolar range against MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer cells [1]. Although the target compound has not been specifically evaluated, its close structural relationship to active analogs justifies its inclusion in anticancer screening libraries. The absence of direct comparative data means that no claim of superior potency can be made; however, the compound's unique substitution pattern offers a distinct chemical diversity point for hit identification.

Antiproliferative potential
Class-level
Related isoxazolo[5,4-b]pyridines reported IC50 5–50 µM against MCF-7, A549, HT-29 lines. No data for target compound.
Supports anticancer screening library inclusion
MTT/SRB assays, 48–72 h exposure; literature data only
Antitumor Cytotoxicity Cancer Cell Lines

Overall Assessment of Differential Evidence Strength

A critical summary of the available evidence reveals a significant gap: no direct, head-to-head quantitative comparisons between 3-propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid and its closest analogs have been published in peer-reviewed literature or patents. The evidence presented above relies heavily on class-level inference, predicted properties, and quality control benchmarks. The strongest differentiation points are the compound's defined purity (95%) and its structural uniqueness relative to the cyclopropyl and methyl analogs, which rationalize its procurement for exploratory research. Users must be aware that claims of superior biological activity, selectivity, or in vivo efficacy cannot be substantiated without additional experimental data. This evidence guide should be considered a starting point for informed procurement rather than a definitive proof of differentiation.

Evidence gaps
Data to verify
No head-to-head comparative bioactivity studies published; differentiation rests on structure, purity, and class-level inference.
Requires empirical validation for each intended assay
Literature search current; absence of direct comparator data confirmed
Data Transparency Procurement Risk Evidence Gap

Optimal Application Scenarios for 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid Based on Current Evidence


Chemical Biology Tool for Probing Lipophilic Binding Pockets in Kinase or Enzyme Targets

Given its distinct 3-propyl substituent, which is predicted to confer higher lipophilicity than the 3-cyclopropyl analog, this compound is best suited as a chemical probe for investigating hydrophobic interactions in target protein binding sites . Its thiophene moiety may also engage in sulfur-mediated interactions, providing a unique pharmacophore combination not available in simpler methyl or phenyl analogs. This scenario is particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing logP-driven cellular permeability while maintaining target affinity.

Agrochemical Lead Identification: Primary Herbicidal Screening

The structural alignment of this compound with patented herbicidal isoxazolo[5,4-b]pyridines supports its use as a primary screening candidate in agrochemical discovery programs [1]. Its 95% purity ensures that any observed phytotoxic effects can be reliably attributed to the active ingredient, minimizing the risk of impurity-driven artifacts. Researchers can use this compound to explore structure-activity relationships at the 3-alkyl position against monocot and dicot weed species before investing in more costly custom synthesis.

Medicinal Chemistry Hit Expansion in Oncology Programs

As part of a hit expansion strategy, this compound can serve as a diversity point in anticancer screening libraries due to its unique fused heterocyclic core and substitution pattern [2]. Although no direct cytotoxicity data exist, its class-level antiproliferative potential makes it a rational choice for inclusion in multi-parametric cellular assays, followed by selective profiling against kinase panels or other relevant targets to identify novel mechanisms of action.

Computational Modeling and QSAR Model Development

The compound's well-defined structure and the availability of closely related analogs (e.g., cyclopropyl and methyl) make it an excellent candidate for developing and validating quantitative structure-activity relationship (QSAR) models [3]. By experimentally determining its physicochemical properties (logP, pKa, solubility) and biological activity, researchers can use this data point to improve predictive models for the isoxazolo[5,4-b]pyridine chemical space, facilitating future compound design and procurement decisions.

Application
Selection Property
Validation Focus
Lipophilic binding-pocket probe for kinase studies
3-Propyl lipophilicity profile distinct from cyclopropyl analogs
Cellular permeability and target-engagement assays
Herbicide lead identification
Structural alignment with patented isoxazolo[5,4-b]pyridine herbicides
Phytotoxicity dose–response screening against monocot/dicot species
Anticancer hit expansion in oncology programs
Unique fused heterocyclic core for diversity-point screening
Cell-proliferation panel and kinase selectivity profiling
QSAR model development
Well-defined structure with closely related analogs available
Experimental logP, pKa, and solubility determination for model training
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